

2-Bromo-3-hydroxybenzoic acid CAS number

91658-91-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzoic acid

Cat. No.: B1398888

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-3-hydroxybenzoic Acid**

Abstract

2-Bromo-3-hydroxybenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on a benzene ring, presents multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic routes, key chemical reactions, and potential applications in medicinal chemistry and materials science. Furthermore, it details established analytical methodologies for its characterization and quantification, alongside essential safety and handling protocols.

Core Chemical Identity and Properties

2-Bromo-3-hydroxybenzoic acid is a solid organic compound whose utility is primarily derived from the specific arrangement of its functional groups, which dictates its reactivity and potential as a molecular building block.

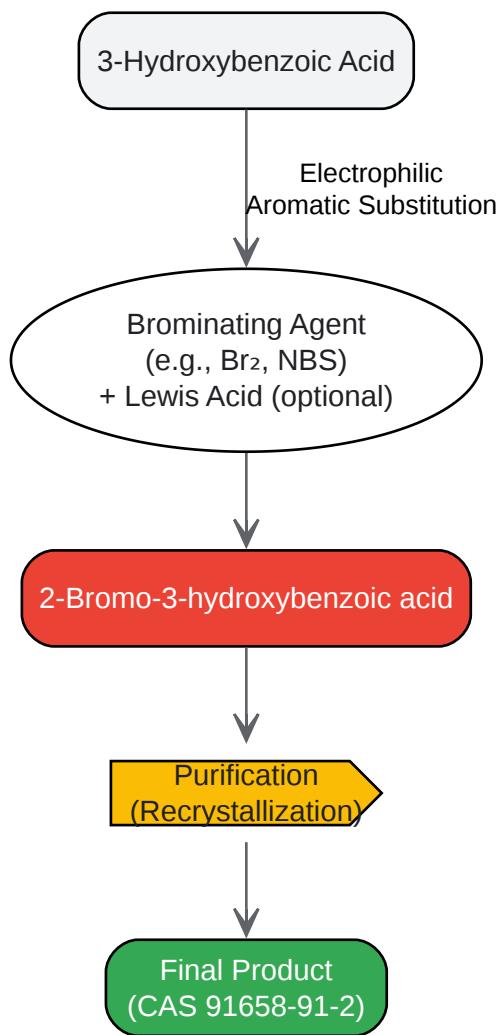
Chemical Structure

The molecule consists of a benzoic acid backbone with a bromine atom positioned ortho to the carboxyl group and a hydroxyl group in the meta position. This substitution pattern influences the electronic properties and steric environment of the aromatic ring.

Caption: Chemical structure of **2-Bromo-3-hydroxybenzoic acid**.

Physicochemical Data

The compound's physical properties are summarized below. It is typically supplied as a solid powder and requires specific storage conditions to maintain its stability.[\[1\]](#)[\[2\]](#)


Property	Value	Source
CAS Number	91658-91-2	[3]
Molecular Formula	C ₇ H ₅ BrO ₃	[3] [4]
Molecular Weight	217.02 g/mol	[3] [4]
IUPAC Name	2-bromo-3-hydroxybenzoic acid	[1] [3]
Melting Point	160-161 °C	[2] [5]
Boiling Point (Predicted)	335.1 ± 32.0 °C	[2]
Density (Predicted)	1.861 ± 0.06 g/cm ³	[2]
pKa (Predicted)	2.73 ± 0.10	[2]
Physical Form	Solid, powder	[1] [2]
Storage Conditions	Keep in dark place, sealed in dry, 2-8°C	[1] [6]
InChI Key	GBPZLKQDSNPABG-UHFFFAOYSA-N	[1] [3] [4]
Canonical SMILES	C1=CC(=C(C(=C1)O)Br)C(=O)O	[3]

Synthesis and Reactivity Profile

While specific, peer-reviewed synthesis procedures for **2-Bromo-3-hydroxybenzoic acid** are not widely published, a logical synthetic pathway can be proposed based on fundamental principles of electrophilic aromatic substitution.

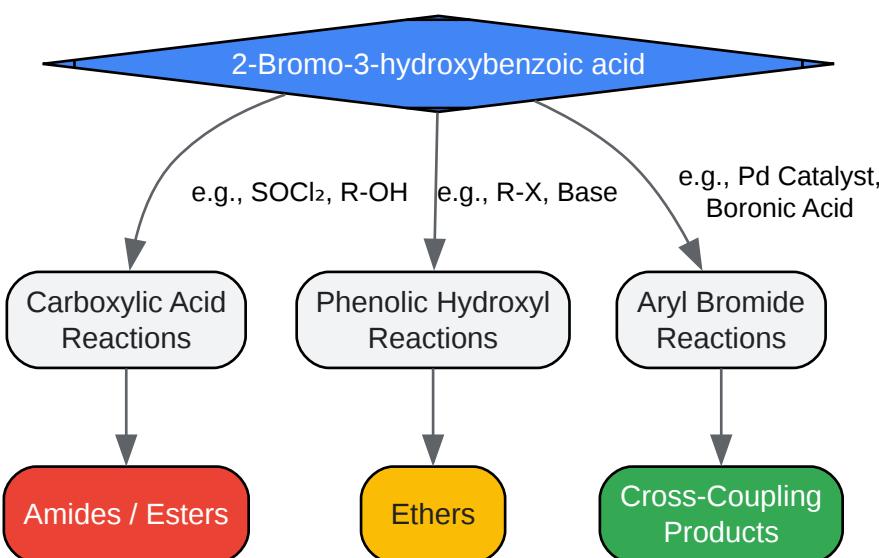
Proposed Synthesis: Electrophilic Bromination

The synthesis would likely start from 3-hydroxybenzoic acid. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The position ortho to the hydroxyl group (C2) is sterically accessible and electronically activated, making it the most probable site for bromination.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **2-Bromo-3-hydroxybenzoic acid**.

Causality in Experimental Design:


- Choice of Substrate: 3-Hydroxybenzoic acid is a commercially available and logical precursor.^{[7][8]}

- Choice of Brominating Agent: N-Bromosuccinimide (NBS) or liquid bromine (Br_2) are common reagents for this transformation.^{[9][10]} The reaction may be performed in a suitable solvent like a halogenated hydrocarbon or acetic acid.
- Reaction Control: The strong activating effect of the hydroxyl group may lead to multiple brominations. Therefore, controlling the stoichiometry of the brominating agent and reaction temperature is critical to favor mono-bromination.^[11]

Chemical Reactivity

The compound's trifunctional nature makes it a valuable intermediate. The reactivity of each functional group can be selectively addressed.

- Carboxylic Acid Group: Can undergo standard reactions such as esterification, conversion to acid chlorides, and amide bond formation.
- Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters.
- Bromo-Aryl Moiety: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds. It can also be displaced via nucleophilic aromatic substitution under certain conditions.

[Click to download full resolution via product page](#)

Caption: Reactivity map showing the synthetic utility of the core molecule.

Applications in Drug Discovery and Materials Science

While direct applications of **2-Bromo-3-hydroxybenzoic acid** are not extensively documented, its structure is analogous to intermediates used in the synthesis of high-value compounds. Halogenated benzoic acids are crucial building blocks in medicinal chemistry, where the halogen can serve as a synthetic handle or modulate a molecule's pharmacokinetic properties.

[12]

Potential Roles:

- Scaffold for Bioactive Molecules: It can serve as a starting material for synthesizing complex heterocyclic systems or substituted biaryls, which are common motifs in pharmaceuticals. The synthesis of phenazine-1-carboxylic acid derivatives, known for antibacterial properties, from the related 2-bromo-3-nitrobenzoic acid highlights this potential.[13]
- Fragment-Based Drug Design: As a small, functionalized aromatic molecule, it is a candidate for fragment-based screening libraries to identify starting points for novel drug discovery programs.
- Functional Materials: Similar to its tribrominated analogue, which is used to modify nanoparticles and enhance flame retardancy, **2-Bromo-3-hydroxybenzoic acid** could be explored for the surface functionalization of materials.[14]

Analytical and Quality Control Protocols

Robust analytical methods are essential for verifying the purity and identity of **2-Bromo-3-hydroxybenzoic acid** in a research or manufacturing setting.

Chromatographic Analysis: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of aromatic acids.

Self-Validating Protocol:

- Standard Preparation: Prepare a stock solution of **2-Bromo-3-hydroxybenzoic acid** at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Create a calibration curve by preparing a series of dilutions (e.g., from 1 to 100 µg/mL).
- Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: Isocratic or gradient elution using a mixture of acidified water (e.g., 0.1% formic or phosphoric acid) and acetonitrile or methanol. A typical starting point is a 60:40 mixture of acidified water to organic solvent.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set to a wavelength where the analyte exhibits strong absorbance (e.g., ~220 nm or ~300 nm).
 - Injection Volume: 10 µL.
- Analysis: Run the standards to establish the calibration curve (Absorbance vs. Concentration). Inject the test sample and quantify its concentration and purity by comparing its peak area to the calibration curve. The linearity of the curve ($R^2 > 0.999$) validates the method's accuracy over the tested range.

Spectroscopic Identification

While a complete public database of spectra is limited, the expected spectral features provide a basis for structural confirmation.[\[6\]](#)[\[15\]](#)[\[16\]](#)

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- A broad singlet for the carboxylic acid proton (>10 ppm).- A singlet for the hydroxyl proton.- Three distinct aromatic proton signals in the 7-8 ppm region, showing characteristic coupling patterns.
¹³ C NMR	<ul style="list-style-type: none">- A signal for the carboxyl carbon (~170 ppm).- Six distinct aromatic carbon signals, including signals for carbons attached to the -OH, -Br, and -COOH groups.
FT-IR	<ul style="list-style-type: none">- A very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A sharp O-H stretch from the phenol group (~3400 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-Br stretch in the fingerprint region (< 700 cm⁻¹).
Mass Spec. (EI)	<ul style="list-style-type: none">- A characteristic molecular ion peak (M⁺) showing a pair of signals of nearly equal intensity at m/z 216 and 218, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Colorimetric Analysis for Phenolic Group

This method provides a rapid qualitative or semi-quantitative confirmation of the phenolic hydroxyl group.[\[17\]](#)

- Principle: Phenols react with iron(III) ions in a weakly acidic solution to form a distinctively colored complex (typically violet-blue).[\[17\]](#)
- Protocol:
 1. Dissolve a small amount of the sample in water or ethanol.
 2. Add a few drops of a dilute (e.g., 1%) aqueous solution of iron(III) chloride (FeCl₃).

3. The immediate formation of a violet-blue color provides positive evidence for the presence of the phenolic group. The intensity of the color is proportional to the concentration and can be quantified using a colorimeter.[\[17\]](#)

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling **2-Bromo-3-hydroxybenzoic acid**. The compound is classified with specific hazards that require appropriate control measures.

GHS Hazard Identification

- Signal Word: Warning[\[1\]](#)
- Hazard Statements:[\[1\]](#)
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Recommended Handling and PPE

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[18\]](#)[\[19\]](#)
- Personal Protective Equipment (PPE):[\[18\]](#)[\[19\]](#)[\[20\]](#)
 - Eye/Face Protection: Wear chemical safety goggles (conforming to EN 166).
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
 - Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[\[18\]](#)[\[21\]](#)

Storage and Disposal

- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][2] Recommended storage temperature is between 2-8°C.[1][6]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3-hydroxybenzoic acid | 91658-91-2 [sigmaaldrich.com]
- 2. minstar.lookchem.com [minstar.lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-bromo-3-hydroxybenzoic acid | CAS: 91658-91-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 91658-91-2 | CAS DataBase [m.chemicalbook.com]
- 6. 91658-91-2|2-Bromo-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 9. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. 3-Bromo-2-hydroxybenzoic Acid | High Purity Reagent [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. edu.rsc.org [edu.rsc.org]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. aksci.com [aksci.com]
- 20. fishersci.com [fishersci.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [2-Bromo-3-hydroxybenzoic acid CAS number 91658-91-2]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1398888#2-bromo-3-hydroxybenzoic-acid-cas-number-91658-91-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com